Tert-butyl 3-hydroxy-3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxyazetidine and trimethylsilylacetylene.
Protection of Hydroxy Group: The hydroxy group of 3-hydroxyazetidine is protected using tert-butyl chloroformate to form tert-butyl 3-hydroxyazetidine-1-carboxylate.
Alkyne Addition: Trimethylsilylacetylene is then added to the protected azetidine under appropriate reaction conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the existing functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-hydroxy-3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate involves its interaction with molecular targets and pathways within a given system. The compound’s unique structure allows it to interact with specific enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate
- Tert-butyl 4-((E)-but-1-en-3-yn-1-yl)-3-((tert-butyl(dimethyl)silyl)oxy)-1H-indole-1-carboxylate
- 1-Boc-3-hydroxyazetidine
Uniqueness
Tert-butyl 3-hydroxy-3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H23NO3Si |
---|---|
Molecular Weight |
269.41 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-(2-trimethylsilylethynyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3Si/c1-12(2,3)17-11(15)14-9-13(16,10-14)7-8-18(4,5)6/h16H,9-10H2,1-6H3 |
InChI Key |
CHIKINSBVYFXLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#C[Si](C)(C)C)O |
Origin of Product |
United States |
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